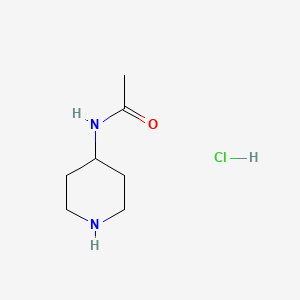
N-(piperidin-4-yl)acetamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It is derived from piperidine, a six-membered ring containing one nitrogen atom, and acetamide, a simple amide derived from acetic acid. This compound is often used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Acetylation of Piperidine: One common synthetic route involves the acetylation of piperidine using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Hydrochloride Formation: The resulting N-(piperidin-4-yl)acetamide is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of N-(piperidin-4-yl)acetamide hydrochloride may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms of the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Piperidine derivatives with oxidized functional groups.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted piperidine derivatives.
作用机制
Target of Action
N-(piperidin-4-yl)acetamide hydrochloride is suggested to target the soluble epoxide hydrolase (sEH) . sEH is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are potent endogenous anti-inflammatory mediators .
Mode of Action
The compound acts as a pharmacological inhibitor of sEH . By inhibiting sEH, it stabilizes the concentration of EETs and other epoxy fatty acids .
Biochemical Pathways
The inhibition of sEH leads to the stabilization of EETs, reducing pain and inflammatory states . This suggests that the compound affects the inflammatory response pathway .
Result of Action
The stabilization of EETs and other epoxy fatty acids due to the inhibition of sEH can lead to the reduction of pain and inflammatory states . This suggests that the compound could have potential therapeutic applications in the treatment of pain and various inflammatory diseases .
生化分析
Biochemical Properties
Related compounds such as 2-(Piperidin-4-yl)acetamides have been studied as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids
Cellular Effects
Given the potential interaction with sEH, it could influence cell function by modulating the levels of epoxyeicosatrienoic acids, which are known to have anti-inflammatory effects . This is purely speculative and requires experimental validation.
Molecular Mechanism
If it does indeed interact with sEH, it could exert its effects by inhibiting this enzyme, leading to increased levels of epoxyeicosatrienoic acids . This could in turn influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Metabolic Pathways
If it does interact with sEH, it could potentially be involved in the metabolism of epoxyeicosatrienoic acids
科学研究应用
N-(piperidin-4-yl)acetamide hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic compounds.
Biology: In studies related to enzyme inhibition and receptor binding.
Medicine: As a potential therapeutic agent in drug discovery and development.
Industry: In the production of pharmaceuticals and other chemical products.
相似化合物的比较
N-(piperidin-4-yl)propionamide (norfentanyl)
N-phenyl-N-(piperidin-4-yl)propionamide
Piperidine derivatives used in drug discovery
属性
CAS 编号 |
85508-31-2 |
|---|---|
分子式 |
C7H16Cl2N2O |
分子量 |
215.12 g/mol |
IUPAC 名称 |
N-piperidin-4-ylacetamide;dihydrochloride |
InChI |
InChI=1S/C7H14N2O.2ClH/c1-6(10)9-7-2-4-8-5-3-7;;/h7-8H,2-5H2,1H3,(H,9,10);2*1H |
InChI 键 |
PWEOCMSJZDEYMW-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1CCNCC1.Cl |
规范 SMILES |
CC(=O)NC1CCNCC1.Cl.Cl |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


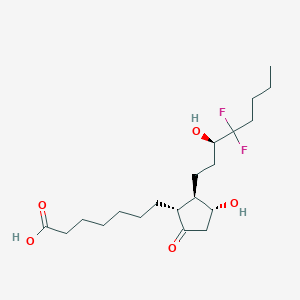
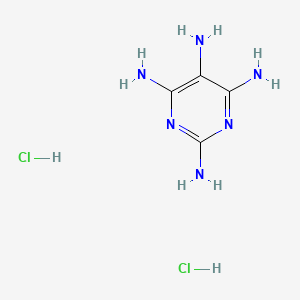
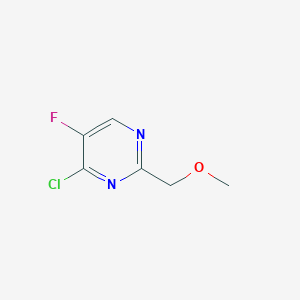
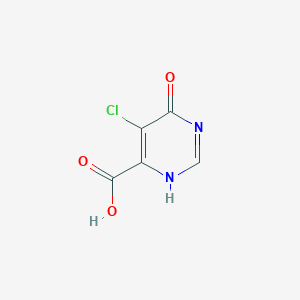
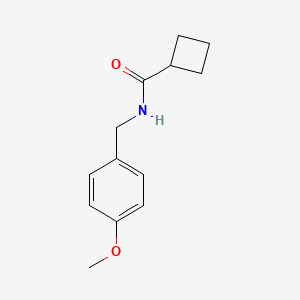
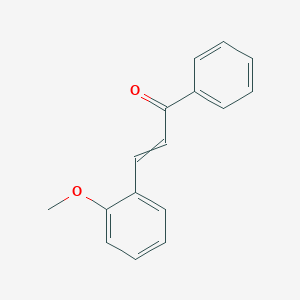
![tert-butyl 2-[(E)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate](/img/structure/B7852768.png)

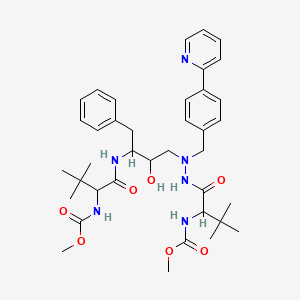
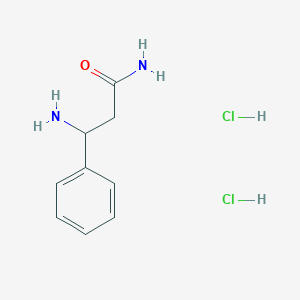
![3-bromo-N'-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]benzohydrazide](/img/structure/B7852805.png)
![2-[5-(1-benzothiophen-2-yl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B7852821.png)
![[6-[3-acetyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-8-(5-acetyloxy-4-methoxy-6-methyloxan-2-yl)oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] acetate](/img/structure/B7852826.png)

